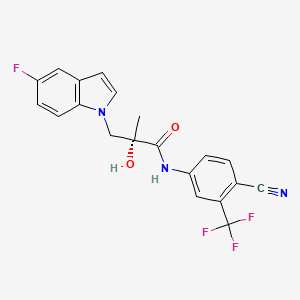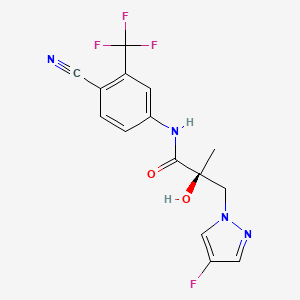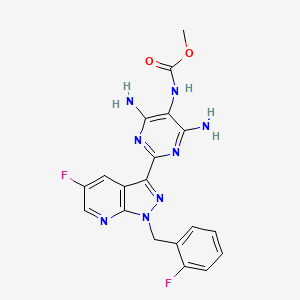
Vericiguat
Overview
Description
Vericiguat is a soluble guanylate cyclase stimulator used primarily to reduce the risk of cardiovascular death and hospitalization in patients with chronic heart failure and reduced ejection fraction . It is marketed under the brand name Verquvo and was approved for medical use in the United States in January 2021 .
Mechanism of Action
Target of Action
Vericiguat primarily targets soluble guanylate cyclase (sGC), an intracellular enzyme found in vascular smooth muscle cells . This enzyme plays a crucial role in the NO-sGC-cGMP signaling pathway, which is essential for regulating the cardiovascular system .
Mode of Action
this compound acts as a direct stimulator of sGC, enhancing the production of cyclic guanosine monophosphate (cGMP) independently of nitric oxide (NO) and synergistically in normal and low-NO conditions . By stimulating sGC directly, this compound bypasses the need for a functional NO-sGC-cGMP axis, thereby helping to prevent the myocardial and vascular dysfunction associated with decreased sGC activity in heart failure .
Biochemical Pathways
The activation of sGC by this compound leads to an increase in cGMP production. cGMP acts as a second messenger, activating various downstream signaling cascades that elicit a wide range of effects . These diverse cellular effects have implicated deficiencies in its production (primarily due to insufficient NO bioavailability) in the pathogenesis of various cardiovascular diseases .
Pharmacokinetics
this compound demonstrates virtually complete absorption and increased exposure with food . It has high oral bioavailability when taken with food (93.0%) with dose-proportional pharmacokinetics in healthy volunteers . This compound is a low-clearance drug, with a half-life of approximately 20 hours in healthy volunteers and 30 hours in patients with heart failure (HF) with reduced ejection fraction (HFrEF) . Most drug metabolism is achieved by glucuronidation .
Result of Action
The stimulation of sGC by this compound and the subsequent increase in cGMP production lead to smooth muscle relaxation and vasodilation . These effects may improve cardiac function . Moreover, this compound can suppress the oxidative stress induced by angiotensin II and following activation of ERK 1/2 signaling .
Action Environment
Environmental factors such as food intake can influence the action of this compound. For instance, the exposure (AUC and Cmax) of this compound increases by approximately 40% with food compared to a fasted state . This confirms a food effect on this compound bioavailability . Therefore, this compound tablets should be administered with food .
Biochemical Analysis
Biochemical Properties
Vericiguat interacts with sGC enzymes, which are intracellular enzymes found in vascular smooth muscle cells . These enzymes catalyze the synthesis of cGMP in response to activation by NO . This compound enhances sGC sensitivity to endogenous NO . The interaction between this compound and sGC enzymes leads to an increase in cGMP levels .
Cellular Effects
This compound has been shown to suppress oxidative stress induced by angiotensin II and following activation of ERK 1/2 signaling . Suppressing the oxidative stress could lead to further activation of NO-sGC-cGMP pathway not only the stimulation by this compound and favorable cardio-protective cycle is expected .
Molecular Mechanism
This compound directly stimulates sGC, independently of and synergistically with NO, to produce more cGMP leading to smooth muscle relaxation and vasodilation which may improve cardiac function . This mechanism of action helps to prevent the myocardial and vascular dysfunction associated with decreased sGC activity in heart failure .
Temporal Effects in Laboratory Settings
This compound demonstrates virtually complete absorption and increased exposure with food . It has high oral bioavailability when taken with food (93.0%) with dose-proportional pharmacokinetics in healthy volunteers . This compound is a low-clearance drug, with a half-life of approximately 20 h in healthy volunteers and 30 h in patients with heart failure (HF) with reduced ejection fraction (HFrEF) .
Dosage Effects in Animal Models
In a rabbit model of myocardial infarction, acute this compound therapy demonstrated anti-ventricular arrhythmia effects . These effects can be attributed to various mechanisms, including prolongation of VERP, increase of APD, acceleration of Ca i homeostasis, and suppression of cardiac alternans .
Metabolic Pathways
The main metabolic pathway of this compound is Phase II UGT-mediated conjugation with glucuronic acid to form a pharmacologically inactive N-glucuronide metabolite (M-1) . The primary UGT isoforms contributing to the formation of M-1 are UGT1A9 and UGT1A1 .
Transport and Distribution
This compound demonstrates virtually complete absorption and increased exposure with food . It has high oral bioavailability when taken with food (93.0%) with dose-proportional pharmacokinetics in healthy volunteers .
Subcellular Localization
This compound acts on the soluble guanylate cyclase (sGC) which is an intracellular enzyme found in vascular smooth muscle cells . This suggests that the subcellular localization of this compound is likely to be within the cytoplasm of these cells where it can interact with sGC to stimulate the production of cGMP .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of vericiguat involves several key steps, including the construction of the pyrazolo[3,4-b]pyridine ring and the pyrimidine-4,5,6-triamine derivative . The process begins with the condensation of 5-amino-1H-pyrazole-3-carboxylate with an aldehyde to form the pyrazolo[3,4-b]pyridine ring. This is followed by the reaction of [(E)-phenyldiazenyl]malononitrile with amidine to form the pyrimidine derivative .
Industrial Production Methods: this compound is produced as immediate-release tablets with a non-functional film coating. The tablets are administered orally with food to enhance bioavailability . The industrial production involves standard pharmaceutical manufacturing processes, including granulation, compression, and coating .
Chemical Reactions Analysis
Types of Reactions: Vericiguat undergoes several types of chemical reactions, including:
Reduction: There is limited information on reduction reactions involving this compound.
Substitution: The synthesis of this compound involves substitution reactions, such as the reaction between tosylate and morpholine.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes and glucuronidation are involved in the metabolism of this compound.
Substitution: Tosylate and morpholine are used in the synthesis of this compound.
Major Products Formed:
Glucuronidated Metabolite: The major metabolite of this compound is glucuronidated and inactive.
Scientific Research Applications
Vericiguat has several scientific research applications, particularly in the field of cardiovascular medicine. It is used to study the effects of soluble guanylate cyclase stimulation on heart failure and cardiovascular outcomes . This compound has shown potential in reducing the risk of cardiovascular death and hospitalization in patients with chronic heart failure . Additionally, it is being investigated for its effects on endothelial dysfunction and oxidative stress .
Comparison with Similar Compounds
Vericiguat is unique among soluble guanylate cyclase stimulators due to its structural modifications, which decrease its susceptibility to oxidative metabolism and allow for once-daily dosing . Similar compounds include:
Riociguat: Another soluble guanylate cyclase stimulator used for pulmonary hypertension.
Cinaciguat: A soluble guanylate cyclase activator used in experimental settings.
This compound stands out due to its specific application in chronic heart failure and its favorable pharmacokinetic profile .
Properties
IUPAC Name |
methyl N-[4,6-diamino-2-[5-fluoro-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N8O2/c1-31-19(30)25-14-15(22)26-17(27-16(14)23)13-11-6-10(20)7-24-18(11)29(28-13)8-9-4-2-3-5-12(9)21/h2-7H,8H2,1H3,(H,25,30)(H4,22,23,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFHIXARHDBPBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=C(N=C(N=C1N)C2=NN(C3=C2C=C(C=N3)F)CC4=CC=CC=C4F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318361 | |
| Record name | Vericiguat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Heart failure (HF) involves, amongst other morphologic and physiologic changes, the impaired synthesis of nitric oxide (NO) and decreased activity of soluble guanylate cyclase (sGC). Functioning normally, NO binds to sGC and stimulates the synthesis of intracellular cyclic guanosine monophosphate (cGMP), a second messenger involved in the maintenance of vascular tone, as well as cardiac contractility and remodeling. Defects in this pathway are thought to contribute to the myocardial and vascular dysfunction associated with heart failure and are therefore a desirable target in its treatment. Vericiguat directly stimulates sGC by binding to a target site on its beta-subunit, bypassing the need for NO-mediated activation, and in doing so causes an increase in the production of intracellular cGMP that results in vascular smooth muscle relaxation and vasodilation. | |
| Record name | Vericiguat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15456 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1350653-20-1 | |
| Record name | Vericiguat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350653-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vericiguat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350653201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vericiguat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15456 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vericiguat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (4,6-diamino-2-(5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VERICIGUAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LV66ADM269 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
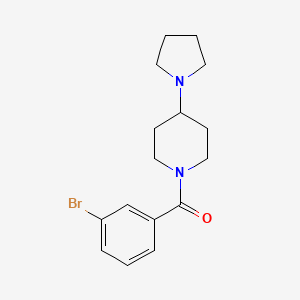

![5-[3-[4-(2,3-dichlorophenyl)piperidin-1-yl]propoxy]-1,3-benzothiazole;hydrochloride](/img/structure/B611587.png)
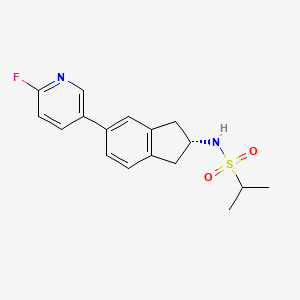
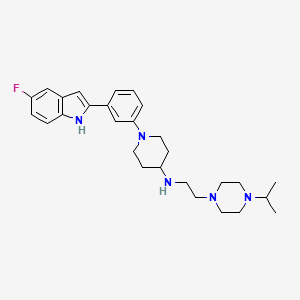
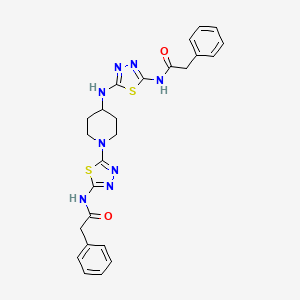
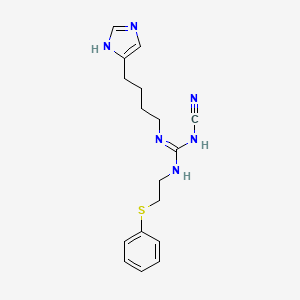
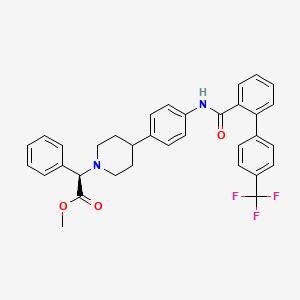
![2-Pyridinecarboxamide, 6-[hexahydro-4-[1-(1-methylethyl)-4-piperidinyl]-1h-1,4-diazepin-1-yl]-n-4-pyridinyl-](/img/structure/B611602.png)
![(R)-3-(4-(Aminomethyl)phenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B611604.png)
